(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile
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Overview
Description
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile is a complex organic compound that features a thiazole ring, an ethoxyphenyl group, and an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the ethoxyphenyl and iodophenyl groups via substitution reactions. The final step often involves the formation of the enenitrile moiety through a condensation reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different oxidation state.
Substitution: The ethoxy and iodo groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide or iodine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of the nitrile group.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
Steviol glycosides: Compounds responsible for the sweet taste of Stevia leaves, used as natural sweeteners.
Trimethoxyphenylsilane: A compound used in the synthesis of various organosilicon materials.
Uniqueness
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile is unique due to its combination of a thiazole ring, ethoxyphenyl group, and iodophenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15IN2OS/c1-2-24-18-9-5-15(6-10-18)19-13-25-20(23-19)16(12-22)11-14-3-7-17(21)8-4-14/h3-11,13H,2H2,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMXXIQOSYELHQ-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)I)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)I)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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